Methyl 2-bromopyrimidine-5-carboxylate

Catalog No.
S878033
CAS No.
1209459-66-4
M.F
C6H5BrN2O2
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromopyrimidine-5-carboxylate

CAS Number

1209459-66-4

Product Name

Methyl 2-bromopyrimidine-5-carboxylate

IUPAC Name

methyl 2-bromopyrimidine-5-carboxylate

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C6H5BrN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3

InChI Key

ARONDYLNDUEGTF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=C(N=C1)Br

Canonical SMILES

COC(=O)C1=CN=C(N=C1)Br
  • Organic synthesis

    Methyl 2-bromopyrimidine-5-carboxylate might serve as a building block in the synthesis of more complex pyrimidine-containing molecules. Pyrimidines are a vital class of heterocyclic compounds found in numerous natural products and pharmaceuticals [PubChem, Methyl 5-Bromopyrimidine-2-carboxylate, CID 45790831]. The presence of a reactive bromine group at the 2-position and a methyl ester at the 5-position allows for various chemical transformations, potentially leading to diverse pyrimidine-based structures.

  • Medicinal chemistry

    Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties [NCBI, PubChem - Compound summary for CID 10322, ]. Methyl 2-bromopyrimidine-5-carboxylate could be a starting material for the development of novel drugs. Researchers might investigate if modifications to the molecule can enhance these biological properties.

  • Material science

    Heterocyclic compounds like pyrimidines can be used in the design of functional materials. The specific properties of Methyl 2-bromopyrimidine-5-carboxylate, such as conductivity or self-assembly behavior, warrant further investigation for potential applications in material science.

Methyl 2-bromopyrimidine-5-carboxylate is a chemical compound with the molecular formula C6H5BrN2O2C_6H_5BrN_2O_2 and a molecular weight of approximately 217.02 g/mol. This compound features a pyrimidine ring substituted with a bromine atom and a carboxylate group, making it an important intermediate in organic synthesis and medicinal chemistry. It appears as a white to light yellow solid and has a melting point of about 149°C .

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.
  • Esterification: The carboxylate group can react with alcohols to form esters, which are valuable in various chemical applications.
  • Cyclization Reactions: Under specific conditions, this compound can undergo cyclization to form more complex heterocycles .

Methyl 2-bromopyrimidine-5-carboxylate can be synthesized through several methods:

  • Bromination of Pyrimidine Derivatives: Pyrimidine can be brominated at the 2-position using brominating agents in the presence of a suitable solvent.
  • Carboxylation: The resultant bromo-pyrimidine can then undergo carboxylation to introduce the carboxylate group.
  • Esterification: Finally, methyl esterification can be performed using methanol and an acid catalyst .

Methyl 2-bromopyrimidine-5-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl 5-bromopyrimidine-2-carboxylate1197193-30-80.97
5-Bromopyrimidine-2-carboxylic acid37131-87-60.91
(5-Bromopyrimidin-2-yl)methanol22433-12-10.75
2-Methyl-5-bromopyrimidine-4-carboxylic acid100707-39-90.68
Methyl pyrimidine-2-carboxylate34253-03-70.86

These compounds highlight the uniqueness of methyl 2-bromopyrimidine-5-carboxylate due to its specific substitution pattern and functional groups, which may impart distinct chemical reactivity and biological properties compared to its analogs .

Thermal Behavior and Phase Transitions

3.1.1 Melting Point Determination and Polymorphic Forms

Experimental differential scanning calorimetry of multiple commercial lots shows a single sharp endotherm centred at 148 ± 1 °C with an enthalpy of fusion of 105 ± 5 J g⁻¹, confirming a single, anhydrous crystalline phase with no detectable polymorphic diversity [1] [2] [3]. Visual hot-stage microscopy corroborates the calorimetric data, revealing complete liquefaction within 147–149 °C and re-crystallisation on cooling without intermediate solid–solid transitions. No enantiotropic or monotropic modifications have been reported to date.

ParameterValue (°C)Analytical methodSource
Onset of melt147Differential scanning calorimetry82
Peak melt148–149Differential scanning calorimetry6
Enthalpy of fusion105 ± 5 J g⁻¹Differential scanning calorimetry10
Evidence of polymorphsNone detectedHot-stage microscopy & calorimetry6
3.1.2 Thermal Decomposition Pathways

Thermogravimetric analysis carried out under flowing nitrogen (10 K min⁻¹) shows the first detectable mass-loss at 210–215 °C, attributed to cleavage of the methyl ester and evolution of methanol [4]. A second, steeper mass-loss between 250 °C and 330 °C corresponds to decarboxylation and liberation of carbon dioxide, followed by heteroaromatic ring fragmentation above 350 °C with release of hydrogen bromide and mixed nitrogen oxides [4] [5]. Residual ash below five per cent is characteristic of brominated heteroaromatics. No exothermic runaway was observed up to 400 °C under the inert atmosphere used.

Proposed stepwise pathway

  • Ester pyrolysis → 2-bromopyrimidine-5-carboxylic acid + methanol
  • Decarboxylation → 2-bromopyrimidine + carbon dioxide
  • Ring degradation → low-molecular brominated fragments, hydrogen bromide, nitrogen oxides

These data indicate that the compound can be safely melted for formulation or recrystallisation but must not be exposed to temperatures exceeding 200 °C in the presence of air to avoid corrosive off-gassing.

Solubility Characteristics in Organic Solvents

Solvent (25 °C)Qualitative solubilityApproximate concentration or descriptionSource
MethanolFreely soluble>10 mg mL⁻¹; clear colourless solution forms within seconds6 91 97
Ethanol (absolute)SolubleComplete dissolution at 50 mg mL⁻¹ after mild warming10
AcetonitrileModerately soluble5–10 mg mL⁻¹ (visual endpoint)10
DimethylformamideFully miscibleNo visible residue at 100 mg mL⁻¹10
DichloromethaneSparingly solubleSuspension persists above 2 mg mL⁻¹10
WaterPractically insoluble<0.05 mg mL⁻¹; calculated octanol–water partition coefficient 1.63 [6]95
HexaneInsolubleNo dissolution observed at 1 mg mL⁻¹10

Key observations

  • The strong affinity for hydrogen-bonding donors such as methanol is consistent with the two ring nitrogens and the carbonyl oxygen acting as acceptor sites.
  • Poor aqueous miscibility arises from moderate lipophilicity (octanol–water log P ≈ 1.6) and lack of donor sites.
  • Solubility hierarchy (methanol > dimethylformamide > acetonitrile > dichloromethane ≫ water, hexane) guides solvent selection for crystallisation or reaction media.

XLogP3

1.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types